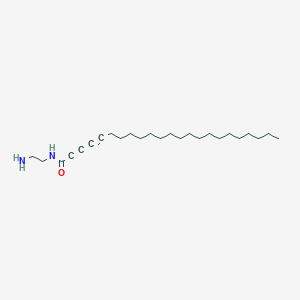

N-(2-Aminoethyl)tricosa-2,4-diynamide

Description

Properties

CAS No. |

601473-47-6 |

|---|---|

Molecular Formula |

C25H44N2O |

Molecular Weight |

388.6 g/mol |

IUPAC Name |

N-(2-aminoethyl)tricosa-2,4-diynamide |

InChI |

InChI=1S/C25H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)27-24-23-26/h2-18,23-24,26H2,1H3,(H,27,28) |

InChI Key |

OHNVQHFWXOMLHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC#CC#CC(=O)NCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Aminoethyl Tricosa 2,4 Diynamide

Retrosynthetic Analysis and Strategic Disconnections for the N-(2-Aminoethyl)tricosa-2,4-diynamide Backbone

A retrosynthetic analysis of this compound logically dissects the molecule into feasible starting materials. The primary disconnection is at the amide bond (C-N), a common and reliable bond-forming strategy in organic synthesis youtube.com. This disconnection yields two key precursors: tricosa-2,4-diynoic acid and ethylenediamine (B42938).

This approach simplifies the synthesis to the preparation of the fatty acid moiety and the subsequent coupling with the diamine. The tricosa-2,4-diynoic acid itself can be further disconnected, suggesting a convergent synthesis. A plausible disconnection is at the C-C bond between the diyne and the long alkyl chain, which could be formed via a Cadiot-Chodkiewicz or a related cross-coupling reaction. Alternatively, a terminal alkyne could be elaborated from a corresponding alkyl halide.

| Target Molecule | Key Disconnection | Precursor Molecules |

| This compound | Amide Bond (C-N) | Tricosa-2,4-diynoic acid |

| Ethylenediamine |

Optimized Synthetic Routes for this compound and Precursor Molecules

The synthesis of this compound hinges on the successful preparation of its precursors and their efficient coupling.

Preparation of the Tricosa-2,4-diynoic Acid Moiety

The synthesis of long-chain diynoic acids can be achieved through various methods. One common strategy involves the coupling of a terminal alkyne with a halo-alkyne. For tricosa-2,4-diynoic acid, this could involve the coupling of a long-chain terminal alkyne with a propiolic acid derivative. Another approach is the oxidative coupling of a terminal alkyne with propiolic acid. The synthesis often requires careful control of reaction conditions to avoid side reactions and ensure high yields.

Amide Bond Formation and C-N Coupling Strategies in this compound Synthesis

The formation of the amide bond between tricosa-2,4-diynoic acid and ethylenediamine is a critical step. Due to the presence of the reactive diyne functionality, mild reaction conditions are preferable. Several coupling reagents can be employed for this transformation.

A common method involves the activation of the carboxylic acid, for instance, by converting it to a more reactive species like an acyl chloride stackexchange.com. The reaction of the fatty acid with an agent such as thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride. This highly reactive intermediate can then be treated with ethylenediamine to form the desired amide. However, the use of a large excess of ethylenediamine is necessary to prevent the formation of the bis-acylated product.

Alternatively, in-situ coupling reagents can be utilized to facilitate the amide bond formation directly from the carboxylic acid and the amine stackexchange.com. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) can efficiently promote the reaction under mild conditions, which is advantageous for substrates with sensitive functional groups. Enzymatic methods using lipases have also been reported for the amidation of fatty acids with ethylenediamine, offering a green and potentially high-yield alternative researchgate.net.

| Coupling Method | Reagents | Key Considerations |

| Acyl Chloride Method | SOCl₂ or (COCl)₂, Ethylenediamine | Stoichiometry of ethylenediamine is crucial. |

| Carbodiimide Coupling | DCC or EDC, NHS, Ethylenediamine | Mild conditions, suitable for sensitive substrates. |

| Enzymatic Synthesis | Lipase, Ethylenediamine | Environmentally friendly, potentially high yield. |

Purification and Isolation Techniques for High-Purity this compound

The purification of this compound requires techniques that can effectively separate the desired product from unreacted starting materials, coupling reagents, and byproducts. Given the long aliphatic chain, the compound is likely to be a waxy solid or oil with limited solubility in polar solvents.

Crystallization from a suitable solvent or solvent mixture is a primary method for purifying solid amides. For non-crystalline products, chromatographic techniques are employed. Column chromatography using silica gel is a common method, where a gradient of solvents with increasing polarity can be used to elute the product. For long-chain aliphatic amides, reverse-phase chromatography might also be effective. Another potential purification method involves an acid-base extraction. The terminal primary amine allows for the protonation of the product with an acid, transferring it to the aqueous phase and leaving non-basic impurities in the organic phase. Subsequent neutralization would regenerate the purified product.

Chemo- and Regioselective Functionalization of this compound

The chemical structure of this compound offers multiple sites for selective functionalization. The conjugated diyne system and the terminal primary amino group are the most reactive centers.

The conjugated diyne moiety is susceptible to various transformations. Chemo- and regioselective additions to conjugated diynes can be controlled by the choice of reagents and reaction conditions acs.orgnih.gov. For instance, catalytic hydrogenation can selectively reduce the triple bonds. Cycloaddition reactions, such as the [2+2+2] cycloaddition catalyzed by transition metals like rhodium, can be used to construct aromatic rings from the diyne system nih.gov.

The terminal primary amino group is a versatile handle for a wide range of chemical modifications. Selective N-terminal functionalization can be achieved through acylation, alkylation, or sulfonylation reactions nih.govmdpi.compolyu.edu.hksemanticscholar.orgnih.gov. The difference in pKa between the primary amine and the amide nitrogen allows for selective reactions at the more nucleophilic terminal amine under controlled pH conditions.

Derivatization Strategies and Analogue Synthesis of this compound

The synthesis of derivatives and analogues of this compound can be achieved by modifying either the fatty acid or the diamine component.

To create analogues, different long-chain diynoic acids with varying chain lengths or positions of the diyne unit can be synthesized and coupled with ethylenediamine. Alternatively, the tricosa-2,4-diynoic acid can be coupled with different diamines to explore the effect of the linker between the amide and the terminal amine.

Derivatization of the terminal amino group allows for the introduction of various functionalities. For example, reaction with fluorescent dyes, biotin, or other reporter molecules can be used to create probes for biological studies. The synthesis of polyamideimides can be achieved by reacting the terminal amine with dianhydrides nih.gov. Furthermore, the synthesis of chiral derivatives is possible by using chiral building blocks, such as amino acids, in the synthesis of the diamine component mdpi.com. The synthesis of various analogues with different substituents can be a strategy to develop compounds with specific properties, for example, as inhibitors for certain enzymes nih.gov.

Modifications of the Aminoethyl Moiety for Tailored Interactions

The terminal amino group of the aminoethyl moiety in this compound serves as a key site for chemical derivatization to modulate its polarity, charge, and potential for intermolecular interactions. These modifications are crucial for tailoring the compound's behavior in biological systems and for the development of bioconjugates. nih.gov

Common strategies for modifying the primary amine include acylation, alkylation, and sulfonylation. Acylation with various acid chlorides or anhydrides can introduce a wide array of functional groups, thereby altering the lipophilicity and hydrogen-bonding capacity of the headgroup. For instance, reaction with acetyl chloride would yield the corresponding acetamide, neutralizing the positive charge of the protonated amine and increasing its lipophilicity. Reductive alkylation is another valuable technique that allows for the introduction of one or two alkyl groups to the nitrogen atom, converting the primary amine into a secondary or tertiary amine, respectively, while retaining its basic character. nih.gov

The amino group can also be functionalized to attach larger molecules such as peptides, fluorescent dyes, or biotin, creating molecular probes for biological studies. nih.gov This is typically achieved by reacting the amine with activated esters, such as N-hydroxysuccinimide (NHS) esters, of the desired molecule. nih.gov

The table below summarizes potential modifications of the aminoethyl moiety and their predicted impact on the properties of the resulting analogue.

| Modification Reaction | Reagent Example | Resulting Functional Group | Predicted Change in Properties |

| Acylation | Acetic Anhydride | Acetamide | Neutralizes charge, increases lipophilicity |

| Reductive Alkylation | Formaldehyde/NaBH₄ | Dimethylamine | Maintains basicity, increases steric bulk |

| Sulfonylation | Dansyl Chloride | Sulfonamide | Introduces a fluorescent reporter group |

| Bioconjugation | Biotin-NHS ester | Biotinylated Amine | Allows for affinity-based detection/purification |

These modifications highlight the adaptability of the aminoethyl moiety for creating analogues of this compound with tailored functionalities for specific applications in chemical biology and materials science.

Alterations of the Polyyne Chain Length and Unsaturation Pattern in this compound Analogues

The tricosa-2,4-diynamide backbone, with its long alkyl chain and conjugated diyne system, is a defining feature of the molecule that significantly influences its self-assembly properties and reactivity. Altering the length of the polyyne chain and the degree of unsaturation are key strategies for modulating these characteristics.

The conjugated diyne unit is a particularly interesting target for modification. The synthesis of longer polyynes is a challenging but achievable goal, often involving oxidative coupling reactions of terminal alkynes. researchgate.net Conversely, the degree of unsaturation can be reduced through partial or complete hydrogenation of the triple bonds, leading to dienes, monoenes, or fully saturated alkyl chains. These alterations would have a profound effect on the molecule's rigidity, electronic properties, and potential for topochemical polymerization.

The table below outlines some potential modifications to the polyyne chain and their expected consequences.

| Modification Strategy | Synthetic Approach | Resulting Structure | Expected Impact on Properties |

| Chain Elongation | Use of a longer-chain alkynoic acid precursor | Longer saturated alkyl segment | Increased lipophilicity and van der Waals interactions |

| Chain Shortening | Use of a shorter-chain alkynoic acid precursor | Shorter saturated alkyl segment | Decreased lipophilicity |

| Increased Unsaturation | Oxidative coupling with another diyne | Extended polyyne system | Enhanced rigidity and altered electronic properties |

| Partial Hydrogenation | Controlled catalytic hydrogenation | Diene or monoene functionality | Increased flexibility, loss of diyne reactivity |

| Full Hydrogenation | Complete catalytic hydrogenation | Saturated alkyl chain | Maximum flexibility, loss of rigidity and electronic conjugation |

These modifications allow for the systematic tuning of the molecule's shape, size, and electronic character, which is essential for designing materials with specific optical and electronic properties.

Variations in the Amide Linkage and Headgroup Architecture of this compound

One approach is to replace the secondary amide with a tertiary amide by using an N-substituted ethylenediamine derivative in the initial amidation reaction. This would eliminate the hydrogen bond donating capability of the amide nitrogen, which could significantly alter intermolecular interactions and self-assembly behavior.

Furthermore, the entire headgroup can be replaced to introduce different functionalities. For example, esterification of tricosa-2,4-diynoic acid with different amino alcohols would lead to analogues with varied spacer lengths and hydroxyl group positioning. The amide bond itself is a product of the reaction between a carboxylic acid and an amine. By choosing different amine precursors, a wide variety of headgroups can be introduced. For instance, using amino acids as the amine component would introduce both a carboxylic acid and an amino group at the terminus, creating zwitterionic analogues.

The following table presents examples of variations in the amide linkage and headgroup architecture.

| Modification Strategy | Precursor Molecules | Resulting Linkage/Headgroup | Potential New Properties |

| Tertiary Amide Formation | Tricosa-2,4-diynoic acid + N,N-dimethylethylenediamine | Tertiary Amide | Altered hydrogen bonding and packing |

| Ester Linkage | Tricosa-2,4-diynoic acid + Ethanolamine | Ester | Changed chemical stability and polarity |

| Amino Acid Conjugation | Tricosa-2,4-diynoic acid + Glycine | Amide linkage to an amino acid | Zwitterionic character, potential for further peptide coupling |

| Thioamide Analogue | Tricosa-2,4-diynamide + Lawesson's reagent | Thioamide | Altered electronic properties and hydrogen bonding |

These synthetic transformations enable the creation of a diverse library of this compound analogues with a broad spectrum of chemical and physical properties.

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound and its analogues can be approached through the lens of green chemistry to minimize environmental impact and enhance sustainability. mdpi.comresearchgate.net Key principles of green chemistry applicable to its synthesis include the use of renewable feedstocks, atom economy, catalysis, and the use of safer solvents.

The long alkyl chain of the molecule could potentially be derived from renewable plant-based fatty acids, reducing reliance on petrochemical sources. The amide bond formation, a key step in the synthesis, is often achieved using coupling reagents that generate stoichiometric amounts of waste. themjalab.com Green alternatives focus on catalytic direct amidation methods. researchgate.netnih.gov For example, certain metal or boronic acid catalysts can facilitate the direct condensation of a carboxylic acid and an amine, with water as the only byproduct, thus maximizing atom economy. researchgate.net Microwave-assisted organic synthesis is another green technique that can accelerate amide bond formation, often under solvent-free conditions, reducing reaction times and energy consumption. mdpi.com

The synthesis of the diyne functionality, typically through oxidative coupling reactions like the Glaser-Hay coupling, often employs copper or palladium catalysts. organic-chemistry.org Green chemistry approaches in this area focus on developing recyclable heterogeneous catalysts, using water as a solvent, and employing milder, more environmentally benign oxidants such as molecular oxygen (air). organic-chemistry.orgresearchgate.net The development of metal-free coupling reactions for diyne synthesis represents a significant advancement in this area. researchgate.net

The table below highlights some green chemistry strategies applicable to the synthesis of this compound.

| Green Chemistry Principle | Conventional Method | Greener Alternative | Sustainability Benefit |

| Renewable Feedstocks | Petrochemical-derived long-chain acids | Plant-oil derived fatty acids | Reduced fossil fuel dependence |

| Atom Economy in Amidation | Use of carbodiimide coupling agents | Catalytic direct amidation | Minimized waste generation |

| Safer Solvents | Chlorinated solvents (e.g., DCM) | Water, ethanol, or solvent-free conditions | Reduced toxicity and environmental pollution |

| Catalysis in Diyne Synthesis | Homogeneous Cu/Pd catalysts | Recyclable heterogeneous catalysts, metal-free methods | Catalyst recovery and reuse, avoidance of toxic metals |

| Energy Efficiency | Conventional heating | Microwave-assisted synthesis | Reduced reaction times and energy consumption |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Molecular and Supramolecular Architectures Involving N 2 Aminoethyl Tricosa 2,4 Diynamide

Conformational Analysis and Stereochemical Considerations of N-(2-Aminoethyl)tricosa-2,4-diynamide in Solution and Solid State

In the solid state , particularly in crystalline form, amphiphilic molecules like this diacetylene tend to adopt highly ordered arrangements to maximize packing efficiency and intermolecular interactions. Theoretical and X-ray diffraction studies on analogous amide-containing molecules show a strong preference for specific, low-energy conformations. researchgate.netnih.gov The amide bond itself is typically planar, and the conformation is often stabilized by intramolecular and intermolecular hydrogen bonds. For polymerization to occur in the solid state, the diacetylene units of adjacent molecules must be precisely aligned, a condition facilitated by strong intermolecular forces like hydrogen bonding. researchgate.netoup.com The amino and amide groups of this compound are expected to form N-H···O=C hydrogen bonds, which help pre-organize the monomers into a suitable orientation for topochemical reaction. researchgate.netnih.gov

In solution , the molecule exhibits greater conformational freedom. The long tricosa tail is flexible, while the polar headgroup's conformation is influenced by the solvent polarity. nih.gov Computational studies on similar short-chain amides, such as N-acetyldehydroalanine N',N'-dimethylamide, have been performed using methods like Density Functional Theory (DFT) to map the potential energy surface. researchgate.net These studies reveal that while several conformers can exist, some are significantly more stable due to factors like internal hydrogen bonding and minimization of steric hindrance. researchgate.net For this compound in aqueous solution, the hydrophobic effect will drive the alkyl tails to aggregate, while the polar aminoethyl-amide headgroup remains solvated at the water interface. The protonation state of the terminal amine, dependent on the solution's pH, will further influence the headgroup's conformation and interactions.

| Molecule/Fragment | Method | Key Torsion Angles (φ, ψ) | Observed Conformation | Reference |

|---|---|---|---|---|

| Ac-ΔVal-NMe₂ | X-ray Crystallography | φ = -60°, ψ = 125° | Corresponds to a β-turn II/VIa structure | researchgate.net |

| Ac-(Z)-ΔPhe-NMe₂ | DFT Calculation | φ = -41±4°, ψ = 128±4° | Low-energy conformer stabilized by bifurcated hydrogen bond | researchgate.net |

| N,N-diethyl-2[(4'-chloro)phenylthio]acetamide | X-ray Crystallography | Not specified | c2(anti) conformation | nih.gov |

| N,N-diethyl-2(phenylthio)acetamide | PCM Calculation | Not specified | Gauche (most stable in gas phase) and Cis conformers; cis/gauche ratio increases with solvent polarity | nih.gov |

Self-Assembly Tendencies and Aggregation Behavior of this compound

The amphiphilic nature of this compound is the primary driver of its self-assembly in aqueous media. The molecule possesses a hydrophilic headgroup (aminoethyl-amide) and a long, hydrophobic tail (tricosa-diynyl), leading to the spontaneous formation of ordered aggregates that minimize the unfavorable contact between the hydrocarbon tails and water.

In aqueous solution above a certain critical aggregation concentration (CAC), this compound monomers are expected to self-assemble into various supramolecular structures such as micelles, nanotubes, or, most commonly, bilayer vesicles (liposomes). acs.orgnih.gov The formation of these structures is a thermodynamically driven process.

The morphology of the aggregates is heavily influenced by the pH of the solution due to the primary amine in the headgroup.

At acidic pH (pH < pKa) , the amine group becomes protonated (-NH3+), imparting a positive charge to the headgroup. The resulting electrostatic repulsion between adjacent headgroups favors the formation of stable, dispersed vesicles. acs.org This Coulombic repulsion can prevent the precipitation of the assemblies over long periods. acs.org

At basic pH (pH > pKa) , the amine group is neutral (-NH2), reducing intermolecular repulsion and potentially leading to aggregation or fusion of vesicles, or the formation of different structures.

The formation and size of these assemblies can be characterized by techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Studies on analogous diacetylene lipids have shown that liposomes typically have diameters in the range of 100-200 nm, though this can change upon polymerization or interaction with external stimuli. nih.govacs.org

A key feature of self-assembled diacetylene monomers is their ability to undergo topochemical 1,4-addition polymerization upon exposure to 254 nm UV radiation. nih.govacs.org This reaction requires the diacetylene rods of neighboring molecules to be in a specific orientation and distance, a condition met within the ordered environment of a vesicle bilayer or a crystal. nih.govnasa.gov

The polymerization of this compound assemblies yields polydiacetylene (PDA), a conjugated polymer with an alternating ene-yne backbone. pusan.ac.kr This process results in a dramatic color change, as the initially colorless or white monomer suspension turns a deep blue. The blue PDA phase exhibits a characteristic absorption maximum around 640-650 nm. nih.govacs.org

This blue phase is metastable and highly sensitive to environmental perturbations. External stimuli such as changes in temperature, pH, or mechanical stress can disrupt the side-chain packing of the polymer, which in turn perturbs the π-conjugated backbone. nih.govpusan.ac.kr This leads to a conformational change and a colorimetric transition from blue to red, with the red phase showing an absorption maximum around 540-550 nm. nih.govacs.org This chromic response is the basis for the use of PDA systems in sensing applications. nih.gov

| Property | Typical Value / Observation | Significance | Reference |

|---|---|---|---|

| Vesicle Size (Post-sonication) | ~100 - 200 nm | Indicates formation of liposomal structures | nih.govacs.org |

| Blue Phase λmax | ~640 - 650 nm | Characteristic absorption of the initial, unstressed conjugated polymer | nih.govacs.org |

| Red Phase λmax | ~540 - 550 nm | Characteristic absorption of the perturbed conjugated polymer | nih.govacs.org |

| Stimuli for Blue-to-Red Transition | pH, temperature, ions, ligand-binding, mechanical stress | Forms the basis for PDA-based sensors | oup.comacs.orgpusan.ac.kr |

| Polymerization Method | UV Irradiation (~254 nm) | Standard method for topochemical polymerization | nih.govnih.gov |

Intermolecular Interactions of this compound with Other Small Molecules and Ions

The chemical structure of this compound provides multiple sites for intermolecular interactions, which are fundamental to its self-assembly, polymerization, and sensory functions. The primary interaction sites are the amide and primary amine functionalities in the headgroup.

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and an acceptor (C=O), while the primary amine (-NH2) has two donors. These groups can form extensive hydrogen bond networks with water, with each other, and with other guest molecules. nih.gov In the solid state, N-H···O=C and N-H···N hydrogen bonds are crucial for arranging the monomers into a polymerizable array. researchgate.netnih.gov

Electrostatic Interactions: At a pH below its pKa, the terminal amine is protonated (-NH3+), making the surface of the self-assembled vesicles cationic. This positive charge can mediate strong electrostatic interactions with anionic species, from small ions like phosphates to large polyanions like DNA. researchgate.net

Ion-Dipole and Chelation: The amine and amide groups can interact with metal cations. While simple electrostatic attraction is common, specific binding or chelation can be engineered by designing the headgroup. For example, studies on other PDA systems have shown that incorporating specific functionalities like thymine (B56734) or orotic acid can create binding sites for ions like Pb2+, while G-rich DNA aptamers can confer selectivity for K+. nih.govacs.org The binding of these ions at the vesicle surface creates a local perturbation that triggers the blue-to-red color transition. acs.org The response of PDA vesicles to pH changes is a direct result of the ionization of headgroups, where Coulombic repulsion forces adjacent polymer chains apart, triggering a conformational change. acs.org

| PDA System | Target Ion | Mechanism | Observed Response | Reference |

|---|---|---|---|---|

| PDA with G-rich ssDNA | K⁺ | Formation of bulky G-quadruplex structure on liposome surface induces steric repulsion. | Blue-to-red color change; red fluorescence emission. Detection limit ~0.1 mM. | acs.org |

| PDA with Thymine-1-acetic acid (TAA) | Pb²⁺ | Chelation of Pb²⁺ by TAA and carboxylic acid groups on the liposome surface. | Blue-to-red color change and increase in vesicle size. | nih.gov |

| PDA with Carboxylic Acid Headgroup | H⁺ / OH⁻ (pH) | Ionization of surface carboxylic acid groups leads to Coulombic repulsion. | Irreversible blue-to-red transition upon basification (e.g., pH 9-10). | acs.org |

Host-Guest Chemistry and Complexation Studies of this compound

The self-assembled structures of this compound, particularly vesicles, can act as host systems for a variety of guest molecules. This host-guest chemistry is central to their application as sensors. The binding of a guest molecule to the host vesicle is transduced into an optical signal (colorimetric or fluorescent) by the embedded PDA polymer. acs.orgumich.edu

The host-guest interactions can be of several types:

Surface Recognition: The vesicle surface, decorated with cationic amino groups, can act as a binding site for anionic guests. The binding event, if it perturbs the side-chain packing, can trigger a color change. This is the principle behind the detection of ions and other charged molecules. acs.org By analogy, PDA liposomes functionalized with antibodies have been used to detect large biological entities like exosomes, where the specific antibody-antigen binding on the surface causes vesicle aggregation and a colorimetric signal. acs.org

Hydrophobic Encapsulation: The hydrophobic interior of the vesicle bilayer can serve as a host for nonpolar guest molecules. Encapsulation of such molecules can alter the fluidity and packing of the lipid tails, which may also lead to a chromic response from the PDA backbone.

Complexation via Functional Groups: While the native aminoethyl headgroup provides sites for hydrogen bonding and electrostatic interactions, the monomer could be co-assembled with other lipids containing more specific recognition motifs (e.g., cyclodextrins, crown ethers) to create highly selective hosts for particular guests. thno.orgnih.gov For instance, research has shown that modifying PDA monomers with cyanuric acid allows for the detection of melamine (B1676169) through specific hydrogen bonding patterns. umich.edu

In all these scenarios, the PDA vesicle does not merely bind the guest but also signals the binding event through its unique optical properties, making it a self-signaling host system. pusan.ac.kr

Biological and Biochemical Research Paradigms of N 2 Aminoethyl Tricosa 2,4 Diynamide Excluding Clinical Human Trials

Elucidation of Molecular Mechanisms of Action of N-(2-Aminoethyl)tricosa-2,4-diynamide in vitro

No published studies were identified that elucidate the molecular mechanisms of action for this compound.

This compound Interactions with Cellular Components (e.g., membranes, proteins)

There is no available research detailing the specific interactions between this compound and cellular components such as plasma membranes or intracellular proteins.

Enzyme Modulation and Inhibition by this compound

Data on the capacity of this compound to modulate or inhibit enzymatic activity is not present in the reviewed scientific literature.

This compound Effects on Signal Transduction Pathways in Model Systems

No information could be found regarding the effects of this compound on any intracellular signal transduction pathways in model systems.

Cell-Based Assays and Biological Responses to this compound in vitro (Non-Human Cell Lines)

No records of in vitro studies using non-human cell lines to assess the biological response to this compound were located.

Cytotoxicity and Antiproliferative Activity of this compound in Non-Human Cell Lines

There are no publicly available data or research articles on the cytotoxic or antiproliferative effects of this compound on any non-human cell lines.

This compound Influence on Cellular Metabolism and Oxidative Stress Pathways

Research concerning the influence of this compound on cellular metabolic processes or pathways related to oxidative stress has not been published.

Structure Activity Relationship Sar Studies of N 2 Aminoethyl Tricosa 2,4 Diynamide Analogues

Impact of N-(2-Aminoethyl)tricosa-2,4-diynamide Chain Length and Saturation on Biological Activity

The biological activity of amphiphilic molecules like this compound is profoundly influenced by the length and degree of saturation of their hydrophobic alkyl chains. These features dictate the molecule's physicochemical properties, such as lipophilicity, viscosity, and thermal phase behavior, which in turn affect its interaction with biological membranes and protein targets. researchgate.netpurdue.edu

Chain Length: The tricosa- (23-carbon) chain of the parent compound is a significant determinant of its biological profile. In many classes of fatty acid amide derivatives, antimicrobial and antifungal activity is shown to be dependent on chain length. nih.gov Often, biological activity, such as antibacterial efficacy, increases as the alkyl chain lengthens, reaching a maximum at a specific length (commonly between 12 and 16 carbons) before decreasing again. nih.govchemrxiv.org This parabolic relationship arises because sufficient chain length is required for effective insertion into and disruption of microbial cell membranes, but excessively long chains can lead to poor water solubility and bioavailability, hindering their ability to reach their target. researchgate.net For analogues of this compound, modifying the 23-carbon chain would be expected to modulate activity. Shorter chains might enhance solubility and bioavailability, while the long C23 chain likely maximizes membrane interaction and disruption.

Saturation: The level of saturation within the alkyl chain affects its conformational flexibility and packing within lipid bilayers. Saturated chains are more flexible and can pack tightly, leading to higher melting temperatures and more ordered membrane structures. purdue.edu The introduction of unsaturation (double or triple bonds) creates rigid kinks in the chain, disrupting ordered packing and increasing membrane fluidity. nih.gov The parent compound already contains two triple bonds in the diynamide moiety. Adding further unsaturation to the tricosanamide (B3394029) chain would likely decrease the melting point and alter how the molecule partitions into and perturbs lipid membranes. Conversely, creating a fully saturated tricosanamide analogue would increase its melting temperature and favor its incorporation into more rigid, ordered lipid domains.

The following interactive table illustrates the hypothetical impact of chain length and saturation modifications on a potential biological activity, such as antimicrobial efficacy, for analogues of this compound.

| Analogue Name | Alkyl Chain | Saturation | Predicted Biological Activity (Hypothetical MIC, µM) | Rationale |

| N-(2-Aminoethyl)hexadeca-2,4-diynamide | C16 | Diynamide | 10 | Optimal balance of lipophilicity and solubility for membrane disruption. |

| N-(2-Aminoethyl)eicosa-2,4-diynamide | C20 | Diynamide | 25 | Increased lipophilicity may slightly reduce bioavailability. |

| This compound | C23 | Diynamide | 50 | High lipophilicity may limit aqueous solubility and efficacy. |

| N-(2-Aminoethyl)tricosa-14-en-2,4-diynamide | C23 | Diynamide, 1 C=C | 40 | Unsaturation disrupts packing, potentially enhancing membrane fluidization. |

| N-(2-Aminoethyl)tricosanamide | C23 | Fully Saturated | >100 | High melting point and poor solubility may significantly reduce activity. |

Role of the Diynamide Moiety in this compound Activity and Self-Assembly

The diynamide moiety (a conjugated diacetylene adjacent to an amide group) is a critical functional group that imparts unique structural and chemical properties to the molecule, influencing both its biological activity and its capacity for self-assembly.

Diacetylene-containing lipids are known for their ability to self-assemble into a variety of well-defined nanostructures, such as vesicles, tubules, rods, and gels. nih.gov This self-assembly is driven by the amphiphilic nature of the molecule, but the rigid diacetylene rod plays a crucial role in directing the formation of these ordered structures. In aqueous environments, molecules like this compound would be expected to form aggregates that minimize the contact between the hydrophobic tails and water, with the polar aminoethyl groups exposed to the solvent. slideshare.net Studies on similar single-chain diacetylenic lipids have shown they can form highly organized nanotubes in water. nih.gov

A key feature of the diacetylene group is its ability to undergo topochemical polymerization upon exposure to UV radiation or other energy sources. nih.gov This cross-linking reaction connects the individual lipid molecules into a stable, colored polydiacetylene polymer. This property is foundational for the development of biosensors, as the color change can be triggered by the binding of a biological target to the surface of the self-assembled structure. The biological activity of this compound could therefore be linked to its ability to form these nanostructures, which could interact with and disrupt cell membranes or act as a scaffold for presenting the aminoethyl headgroup to biological targets. Some self-assembling diacetylenic lipids have demonstrated inherent biocidal activity, suggesting the nanostructures themselves can be bioactive. nih.gov

Significance of the Aminoethyl Group for this compound Interactions with Biological Targets

The N-(2-aminoethyl) group serves as the polar, hydrophilic headgroup of the molecule. Its chemical nature is crucial for mediating interactions with biological targets, particularly proteins and the surface of cell membranes. nih.gov At physiological pH, the primary amine of the aminoethyl group will be protonated, conferring a positive charge. This cationic nature is a key feature for its interaction with negatively charged biological surfaces, such as the phosphate (B84403) groups of phospholipids (B1166683) in a cell membrane or acidic amino acid residues in a protein's binding pocket. nih.govnih.gov

The interaction of lipid headgroups with membrane proteins is a critical aspect of protein stability and function. nih.gov Basic amino acid side chains, such as lysine (B10760008) and arginine, are known to interact favorably with negatively charged lipid headgroups. nih.gov Conversely, a cationic headgroup like the one on this compound would be expected to form strong electrostatic interactions and hydrogen bonds with acidic residues (aspartate, glutamate) or with the phosphate backbone of lipids. nih.gov These interactions can help to anchor the molecule to the membrane surface or within the active site of an enzyme, orienting the hydrophobic tail for its specific function. youtube.com

Modification of this headgroup would drastically alter its biological activity. For example, replacing the aminoethyl group with a neutral hydroxyl group or a permanently charged quaternary ammonium (B1175870) group would change its hydrogen bonding capacity and electrostatic potential, leading to different binding affinities and biological effects. purdue.edu

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of molecules like this compound analogues, a QSAR model could be developed to predict their activity and guide the synthesis of more potent compounds.

A QSAR study would involve synthesizing a library of analogues with systematic variations in their structure (e.g., altering chain length, saturation, and headgroup polarity) and measuring their biological activity (e.g., IC₅₀ for enzyme inhibition or MIC for antimicrobial effect). nih.gov Cheminformatics tools would then be used to calculate a range of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties, including:

Lipophilicity: (e.g., logP)

Topological Descriptors: (e.g., molecular weight, branching indices)

Electronic Descriptors: (e.g., partial charges on atoms)

Steric Descriptors: (e.g., molecular volume, surface area)

Statistical methods, such as multiple linear regression, are then employed to build a mathematical equation that relates a combination of these descriptors to the observed biological activity. nih.gov

The following table provides a hypothetical dataset for a QSAR study on this compound analogues targeting a hypothetical enzyme.

| Analogue | Chain Length (n) | logP | H-Bond Donors | pIC₅₀ (Experimental) | pIC₅₀ (Predicted by Model) |

| Analogue 1 | 16 | 6.5 | 2 | 5.8 | 5.75 |

| Analogue 2 | 18 | 7.5 | 2 | 6.2 | 6.25 |

| Analogue 3 | 20 | 8.5 | 2 | 6.5 | 6.75 |

| Analogue 4 | 23 | 10.0 | 2 | 6.1 | 6.00 |

| Analogue 5 (N-methyl) | 20 | 8.8 | 1 | 5.5 | 5.45 |

A resulting hypothetical QSAR equation might look like: pIC₅₀ = 0.5 * logP - 1.5 * (H-Bond Donors) + C This model would suggest that activity increases with lipophilicity but decreases if hydrogen bond donors are removed, providing a rational basis for further design.

Pharmacophore Modeling and Rational Ligand Design Based on this compound Scaffolds

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) required for a molecule to exert a specific biological activity. nih.gov Based on the structure of this compound, a pharmacophore model can be proposed to guide the design of new analogues.

The key pharmacophoric features of this compound would include:

A Large Hydrophobic Region: Defined by the long tricosa- alkyl chain. This feature is critical for interactions with hydrophobic pockets in proteins or for insertion into lipid membranes.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.

A Hydrogen Bond Donor: The N-H group of the amide linkage.

A Positive Ionizable Feature: The terminal primary amine, which is protonated at physiological pH.

A Rigid Linker: The diacetylene unit, which restricts the conformation of the molecule and defines the spatial relationship between the hydrophobic tail and the polar headgroup.

This pharmacophore model serves as a 3D query for virtual screening of chemical databases to identify novel scaffolds that possess the same essential features. nih.gov Furthermore, it provides a blueprint for the rational design of new ligands. For instance, medicinal chemists could design analogues where the diynamide linker is replaced with other rigid spacers to optimize the geometry, or where the length of the alkyl chain is fine-tuned to maximize potency, guided by the pharmacophoric constraints. chemrxiv.org This approach moves beyond random screening and allows for the focused design of molecules with a higher probability of success.

Advanced Analytical and Spectroscopic Characterization of N 2 Aminoethyl Tricosa 2,4 Diynamide

High-Resolution Mass Spectrometry for N-(2-Aminoethyl)tricosa-2,4-diynamide and Its Metabolites

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the molecular formula determination and structural characterization of this compound. Instruments such as time-of-flight (TOF) and Orbitrap mass analyzers provide exceptional mass accuracy, typically below 5 ppm, which is crucial for distinguishing between isobaric compounds and confirming the elemental composition.

For this compound, electrospray ionization (ESI) in positive ion mode is commonly employed, as the primary and secondary amine groups are readily protonated. The expected protonated molecule [M+H]⁺ would be a prominent ion, and its accurate mass measurement allows for the confident determination of the molecular formula, C25H45N2O.

Tandem mass spectrometry (MS/MS) experiments are vital for elucidating the molecular structure. Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion would be expected to yield a characteristic fragmentation pattern. Key fragmentation pathways would likely involve the cleavage of the amide bond, providing diagnostic ions corresponding to the tricosa-2,4-diynoyl portion and the ethylenediamine (B42938) moiety. The study of its metabolites, potentially formed through oxidation of the hydrocarbon chain or modification of the headgroup, would also rely on HRMS to identify mass shifts corresponding to metabolic transformations.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Predicted m/z | Description |

| [M+H]⁺ | 389.3526 | Protonated parent molecule |

| [M+Na]⁺ | 411.3345 | Sodium adduct |

| Fragment Ion | Varies | Cleavage at the amide bond |

| Fragment Ion | Varies | Fragmentation of the alkyl chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural assignment of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) chemical shifts and to establish through-bond and through-space correlations.

1D and 2D NMR Techniques (¹H, ¹³C, NOESY, COSY, HSQC, HMBC) for this compound

The ¹H NMR spectrum of this compound would display characteristic signals for the long alkyl chain, the protons adjacent to the diyne and amide functionalities, and the ethylenediamine group. The ¹³C NMR spectrum would complement this by showing signals for the sp-hybridized carbons of the diyne, the carbonyl carbon of the amide, and the numerous sp³-hybridized carbons of the alkyl chain.

2D NMR experiments are essential for assembling the molecular structure:

COSY (Correlation Spectroscopy) establishes ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the ethylenediamine and the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon spectrum based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting the different structural fragments. For instance, HMBC would show correlations from the protons on the ethylenediamine moiety to the amide carbonyl carbon, and from the protons adjacent to the diyne to the sp-hybridized carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound

| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amide NH | ~7.5-8.5 | N/A |

| Methylene (adjacent to amide N) | ~3.3-3.6 | ~40-43 |

| Methylene (adjacent to amine N) | ~2.8-3.1 | ~41-44 |

| Methylene (α to diyne) | ~2.2-2.5 | ~18-21 |

| Diyne Carbons | N/A | ~65-85 |

| Amide Carbonyl | N/A | ~170-175 |

| Alkyl Chain (CH₂)n | ~1.2-1.4 | ~22-32 |

| Terminal Methyl (CH₃) | ~0.8-0.9 | ~14 |

Solid-State NMR Applications for this compound Aggregates

In the solid state, this compound may form ordered aggregates or exist in different polymorphic forms. Solid-state NMR (ssNMR) can provide valuable insights into the structure, packing, and dynamics of these solid-state forms. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance carbon nuclei and provide information on molecular conformation and packing. Furthermore, ssNMR can be used to study the polymerization of the diyne units upon exposure to UV light or heat, a characteristic reaction of diacetylene-containing compounds.

Chromatographic Separations of this compound and Related Compounds

Chromatographic techniques are essential for the purification, isolation, and quantification of this compound from complex mixtures, such as reaction products or biological extracts.

High-Performance Liquid Chromatography (HPLC) of this compound

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the analysis of this compound. A C18 stationary phase is typically used, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive such as formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. The long alkyl chain imparts significant hydrophobicity to the molecule, leading to strong retention on the reversed-phase column. The separation can be monitored using a UV detector, taking advantage of the chromophoric diyne system, or a more universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

Due to its high molecular weight and low volatility, this compound is not directly amenable to analysis by gas chromatography (GC). However, chemical derivatization can be employed to create more volatile analogs. The primary and secondary amine groups can be derivatized, for example, by silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylation. These derivatization reactions mask the polar functional groups, reducing intermolecular hydrogen bonding and increasing the volatility of the compound. The resulting derivatives can then be analyzed by GC-MS, which provides excellent chromatographic resolution and mass spectral information for identification and quantification.

Vibrational Spectroscopy (FTIR, Raman) for this compound Structural and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a powerful non-destructive means to investigate the molecular structure and conformation of this compound. These methods probe the vibrational modes of the molecule's constituent functional groups, offering a detailed fingerprint of its chemical architecture.

The FTIR and Raman spectra of this compound are expected to be dominated by signatures from its primary functional groups: the amide, the terminal amine, the long hydrocarbon chain, and the diacetylene core. The N-H stretching vibrations of the primary amine and the secondary amide typically appear in the 3500–3300 cm⁻¹ region. nih.gov Specifically, the amide N-H stretch is anticipated as a distinct band, while the primary amine would show characteristic symmetric and asymmetric stretching modes.

The amide group itself presents several key vibrational bands. The C=O stretching vibration, known as the Amide I band, is a strong infrared absorber and typically appears in the 1680–1630 cm⁻¹ range. The Amide II band, arising from a combination of N-H in-plane bending and C-N stretching, is found around 1570–1515 cm⁻¹.

The most characteristic feature of this molecule is the diacetylene (R-C≡C-C≡C-R') group. The carbon-carbon triple bond stretching vibrations are particularly prominent in the Raman spectrum due to the high polarizability of the π-electron system. youtube.com For disubstituted diacetylenes, these C≡C stretching frequencies are typically observed in the 2100–2300 cm⁻¹ range. aip.org The exact position and intensity of these bands can be influenced by the nature of the substituents and the molecular packing, which affects the electronic conjugation. aip.org The long tricosa alkyl chain will contribute intense C-H stretching bands near 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric), along with various bending and rocking modes at lower wavenumbers.

Upon topochemical polymerization induced by UV light, significant changes occur in the vibrational spectra. The diacetylene C≡C stretching bands diminish and are replaced by new bands corresponding to the C=C (~1450-1500 cm⁻¹) and C≡C (~2100 cm⁻¹) stretching vibrations of the resulting polydiacetylene backbone. researchgate.net Resonance Raman spectroscopy is particularly sensitive to these changes and is often used to monitor the polymerization process and the conjugation length of the polymer chain. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

| Amine/Amide | N-H Stretch | 3500 - 3300 | FTIR, Raman |

| Alkyl Chain | C-H Asymmetric & Symmetric Stretch | 2960 - 2850 | FTIR, Raman |

| Diacetylene | C≡C Stretch | 2300 - 2100 | Raman |

| Amide | Amide I (C=O Stretch) | 1680 - 1630 | FTIR |

| Amide | Amide II (N-H Bend, C-N Stretch) | 1570 - 1515 | FTIR |

X-ray Crystallography and Electron Microscopy for this compound Supramolecular Structures

The amphiphilic nature of this compound, with its hydrophilic aminoethyl head group and long hydrophobic tail, drives its self-assembly into ordered supramolecular structures in aqueous environments. X-ray crystallography and electron microscopy are indispensable tools for visualizing and characterizing these higher-order architectures at the atomic and nanometer scale, respectively.

X-ray Crystallography can provide precise atomic-level detail of the molecular packing within single crystals. For molecules that form well-ordered crystals, this technique can determine bond lengths, bond angles, and the unit cell parameters of the crystal lattice. nih.gov In the context of self-assembling diacetylenes, X-ray diffraction is crucial for confirming that the molecules are aligned in a suitable orientation for topochemical polymerization. This requires the diacetylene rods to be packed in a parallel arrangement with specific intermolecular distances and angles.

Electron Microscopy , including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), is used to visualize the morphology of the self-assembled structures. Cryo-TEM is particularly valuable as it allows for the observation of the assemblies in their native, hydrated state. Studies on similar diacetylene-containing amphiphiles have revealed the formation of various nanostructures, such as nanotubes, vesicles, and rod-like micelles. researchgate.netcapes.gov.br For instance, a single-chain diacetylene amine salt was shown to form nanotubes with a uniform wall thickness composed of multiple lipid bilayers. capes.gov.br Electron microscopy can measure the dimensions of these structures, such as the diameter and wall thickness of nanotubes, providing insight into the collective arrangement of the molecules. capes.gov.brnih.gov

Hyphenated Analytical Techniques for this compound Bioanalysis

The detection and quantification of this compound in complex biological matrices such as plasma, urine, or tissue extracts necessitates highly sensitive and selective analytical methods. nih.gov Hyphenated analytical techniques, which couple a separation method with a detection method, are the cornerstone of modern bioanalysis for such lipids. longdom.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the bioanalysis of long-chain fatty acid amides. nih.govusf.edu This approach combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the sensitive and specific detection of tandem mass spectrometry. nih.gov

The typical workflow for bioanalysis involves several key steps:

Sample Preparation: The initial step is to extract the lipid from the biological matrix and remove interfering substances like proteins and salts. nih.gov This is often achieved through protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov The choice of extraction protocol is critical to ensure high recovery of the analyte.

Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC system. A reversed-phase column is typically used, where this compound would be separated from other lipids based on its hydrophobicity. The long tricosa chain ensures strong retention on the column, allowing for effective separation from more polar endogenous compounds. nih.gov

Ionization and Mass Analysis: The compound eluting from the chromatography column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates protonated molecular ions [M+H]⁺ with minimal fragmentation. In the mass spectrometer, the [M+H]⁺ ion is selected (MS1) and then fragmented to produce characteristic product ions (MS2).

Detection and Quantification: The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to detect one or more specific transitions from the precursor ion to its product ions. nih.gov This provides exceptional selectivity and sensitivity, allowing for quantification down to nanomolar or even picomolar concentrations. nih.govnih.gov To ensure accuracy, a stable isotopically labeled internal standard, such as a deuterated version of the analyte, is typically used. nih.gov

Other hyphenated techniques like HPTLC-MS have also been developed for lipid analysis, offering complementary approaches for separating lipid classes before mass spectrometric identification. mdpi.com These powerful hyphenated methods are essential for studying the metabolism, distribution, and potential biomarker role of this compound in biological systems. researchgate.net

Computational Chemistry and Theoretical Studies on N 2 Aminoethyl Tricosa 2,4 Diynamide

Quantum Chemical Calculations of N-(2-Aminoethyl)tricosa-2,4-diynamide Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the fundamental electronic properties of this compound. These calculations provide a detailed picture of the molecule's electron distribution, which governs its stability, reactivity, and spectroscopic characteristics.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. For this compound, the conjugated diacetylene (diynamide) system is the primary contributor to the frontier molecular orbitals. The electron density of the HOMO is expected to be localized along the 24-carbon alkyne chain, while the LUMO density would also be concentrated in this region, indicating that this is the most probable site for electronic transitions and chemical reactions. scielo.brresearchgate.net

Calculations can also determine the molecular dipole moment, which provides insight into the molecule's polarity. The presence of the aminoethyl amide headgroup introduces significant polarity, contrasting with the long, nonpolar tricosa alkyl tail. This amphipathic nature is central to its behavior in biological and material contexts. Theoretical simulations of its spectroscopic properties, such as infrared and Raman spectra, can predict vibrational frequencies corresponding to specific functional groups, like the C≡C stretches of the diyne moiety and the N-H and C=O vibrations of the amide group, which aids in experimental characterization. scielo.brscielo.br

Table 1: Hypothetical Quantum Chemical Properties of this compound Calculated using DFT with B3LYP/6-31G(d,p) basis set in vacuum.

| Property | Calculated Value | Description |

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 5.4 eV | A measure of electronic excitability and chemical stability. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule, arising from the polar headgroup. |

| C≡C Stretch Freq. (Raman) | ~2260 cm⁻¹ | Predicted vibrational frequency for the conjugated alkyne bonds. |

Molecular Dynamics Simulations of this compound in Biological and Material Environments

Molecular dynamics (MD) simulations are a cornerstone for studying the behavior of lipid-like molecules in realistic environments, such as cellular membranes. nih.gov These simulations model the interactions of every atom in a system over time, providing a dynamic view of molecular organization and properties. nih.govyoutube.com

To study this compound, a typical simulation setup involves embedding multiple molecules into a model lipid bilayer, such as 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), which is then fully hydrated. rsc.org The simulation, often run for microseconds, reveals how the compound integrates into the membrane. Key analyses include the calculation of the area per lipid, which indicates how the compound affects membrane packing, and membrane thickness. The very long 24-carbon chain of the molecule is expected to significantly influence membrane structure. researchgate.net

Another critical parameter is the deuterium (B1214612) order parameter (S_CD), which quantifies the conformational order of the alkyl chain. rsc.org For the tricosa- chain, S_CD values would be high near the amide headgroup, indicating restricted motion, and would decrease towards the methyl terminus in the center of the bilayer, reflecting greater flexibility. acs.org The rigid diynamide portion near the headgroup is expected to maintain a highly ordered, linear conformation. The simulation can also track the position and orientation of the polar aminoethyl amide headgroup, revealing its hydrogen bonding patterns with water and the phosphate (B84403) groups of neighboring lipids.

Table 2: Hypothetical MD Simulation Parameters and Results for a Bilayer System System: 64 molecules of this compound in a POPC bilayer with water.

| Parameter | Value / Finding | Description |

| Simulation Time | 2.0 µs | Total time scale of the simulation to ensure adequate sampling of membrane dynamics. |

| Force Field | CHARMM36 | A common parameter set for simulating lipids and proteins. |

| Area per Lipid | 62.5 Ų | Average surface area occupied by each lipid, indicating membrane packing. |

| Membrane Thickness | 45.1 Å | Average distance between the phosphate groups of the two leaflets. |

| Average S_CD (C5-C10) | 0.42 | High order parameter for the upper part of the alkyl chain, reflecting rigidity. |

| Average S_CD (C18-C23) | 0.15 | Lower order parameter for the tail end, indicating high flexibility. |

In silico Prediction of this compound Binding to Biomolecular Targets

In silico docking and binding free energy calculations are used to predict whether a molecule like this compound can bind to specific biological targets, typically proteins. nih.gov Given its structure as a long-chain fatty amide, plausible targets include fatty acid binding proteins (FABPs), which transport lipids within cells, or membrane-bound enzymes whose function is modulated by lipids, such as certain protein kinases or G-protein coupled receptors. jcu.edufrontiersin.org

The process begins with molecular docking, where computational algorithms place the molecule (the ligand) into the binding site of a target protein in various orientations and conformations to find the most favorable binding pose. nih.gov The scoring functions used in docking provide a preliminary estimate of binding affinity.

Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Quantum Mechanics/Molecular Mechanics (QM/MM) can be used to calculate the binding free energy. acs.org These calculations provide a more accurate prediction by accounting for solvation effects and, in the case of QM/MM, the electronic interactions between the ligand and the active site residues. acs.org For this compound, key interactions would likely involve hydrogen bonds between its aminoethyl amide headgroup and polar residues in the binding site, and hydrophobic interactions between its long alkyl chain and nonpolar pockets of the protein. jcu.edu

Table 3: Hypothetical In Silico Binding Affinities for this compound Binding energies predicted using molecular docking followed by MM/PBSA calculations.

| Protein Target | Predicted Binding Free Energy (kcal/mol) | Plausible Role |

| Fatty Acid Binding Protein 5 (FABP5) | -8.5 | Intracellular transport of the lipid molecule. |

| Peroxisome Proliferator-Activated Receptor α (PPARα) | -9.2 | Nuclear receptor activation, gene regulation. |

| Cyclooxygenase-2 (COX-2) | -7.8 | Modulation of inflammatory pathways. |

Conformational Sampling and Free Energy Calculations for this compound and Its Assemblies

The long, flexible tricosa- chain of this compound can adopt a vast number of conformations. libretexts.org Understanding the relative stability of these conformers is crucial for predicting its structure and function. The primary conformational freedom lies in the rotation around the C-C single bonds of the alkyl chain, leading to either extended trans states or bent gauche states. chemistrysteps.com While the all-trans conformation is generally the lowest in energy for an isolated chain, confinement within a lipid bilayer or a protein binding pocket introduces constraints that can favor specific gauche conformations. acs.orgrsc.org

Enhanced sampling techniques, such as metadynamics or umbrella sampling, can be used to explore the conformational landscape and calculate the free energy profile associated with large-scale molecular motions. researchgate.net For example, these methods could be used to determine the energetic barrier for the molecule to flip from one leaflet of a lipid bilayer to the other (a process known as transverse diffusion or flip-flop). Such a calculation would reveal the free energy cost of pulling the polar headgroup through the hydrophobic membrane core. Similarly, the free energy profile for pulling the molecule out of a protein's binding pocket can be computed to determine the binding free energy, providing a more rigorous alternative to MM/PBSA.

Table 4: Hypothetical Relative Energies of Key Conformational States Calculated for the C10-C11 bond of the alkyl chain in a simulated lipid bilayer environment.

| Conformational State | Dihedral Angle | Relative Free Energy (kcal/mol) | Stability |

| Anti (trans) | ~180° | 0.0 (Reference) | Most Stable |

| Gauche (+) | ~60° | +0.9 | Less Stable |

| Gauche (-) | ~-60° | +0.9 | Less Stable |

| Eclipsed | ~0° | +4.5 | Unstable Transition State |

Cheminformatics and Data Mining Approaches for this compound Related Compound Libraries

Cheminformatics and data mining offer a high-throughput computational approach to explore the chemical space around this compound. nih.govnih.gov This process involves creating a virtual library of related compounds by systematically modifying the parent structure. Variations could include altering the length of the alkyl chain, changing the position of the diyne moiety, or substituting the aminoethyl headgroup with other polar functionalities.

For each compound in the virtual library, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as size (e.g., molecular weight), lipophilicity (e.g., LogP), and electronic properties (e.g., polar surface area). nthrys.com

Once the library and descriptors are established, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nthrys.com A QSAR model is a statistical equation that correlates the descriptors with a specific property or activity of interest (e.g., predicted binding affinity to a target, or membrane permeability). By training a model on a subset of compounds for which the activity is known or has been calculated, it becomes possible to rapidly predict the activity of thousands of other related compounds without the need for more intensive computational or experimental studies. researchgate.net This approach is highly effective for lead optimization in drug discovery and materials design.

Table 5: Hypothetical Cheminformatics Data for a Small Library of Related Compounds QSAR model to predict binding affinity to FABP5.

| Compound Name | Chain Length | Polar Surface Area (Ų) | LogP | Predicted Affinity (kcal/mol) |

| This compound | 23 | 65.1 | 9.8 | -8.5 |

| N-(2-Aminoethyl)eicosa-2,4-diynamide | 20 | 65.1 | 8.6 | -8.1 |

| N-(2-Aminoethyl)tricosa-amide | 23 | 65.1 | 10.1 | -7.9 |

| N-(3-Aminopropyl)tricosa-2,4-diynamide | 23 | 77.2 | 9.5 | -8.8 |

Emerging Research Applications and Future Directions for N 2 Aminoethyl Tricosa 2,4 Diynamide

N-(2-Aminoethyl)tricosa-2,4-diynamide in Nanotechnology and Advanced Materials Science

The defining feature of this compound for materials science is its diacetylene group, which can undergo topochemical polymerization upon exposure to UV irradiation. This process leads to the formation of polydiacetylene (PDA), a conjugated polymer with unique optical and sensory properties. The long tricosanamide (B3394029) chain facilitates self-assembly into ordered structures such as vesicles, tubules, and films, which are prerequisites for effective polymerization.

Biosensors: A significant application of PDA-based materials is in the development of biosensors. The conjugated backbone of PDA is sensitive to environmental perturbations. Binding of an analyte to the sensor surface can induce mechanical stress, leading to a change in the electronic structure of the polymer. This is often observed as a dramatic colorimetric transition (typically from blue to red) or a "turn-on" fluorescence response. The aminoethyl headgroup of this compound offers a convenient point for the attachment of biorecognition elements such as antibodies, enzymes, or nucleic acids, thereby enabling the design of highly specific biosensors for a range of targets including pathogens, toxins, and disease biomarkers.

Optical Materials: The unique photophysical properties of PDAs derived from long-chain diacetylenes make them attractive candidates for advanced optical materials. The color-changing capabilities of these materials in response to thermal, chemical, or mechanical stimuli can be exploited for applications in chromic sensors, indicators, and smart coatings. The nonlinear optical properties of these conjugated polymers are also of interest for applications in optical limiting and data storage.

| Application Area | Underlying Principle | Potential End-Use |

|---|---|---|

| Colorimetric Biosensors | Stimuli-responsive color change of polydiacetylene backbone upon analyte binding. | Pathogen detection, environmental monitoring, food safety testing. |

| Fluorescent Biosensors | "Turn-on" fluorescence of polydiacetylene in response to external stimuli. | Medical diagnostics, cellular imaging. |

| Smart Coatings | Thermochromic and mechanochromic properties of polydiacetylene films. | Temperature-sensitive surfaces, stress-indicating coatings. |

| Nonlinear Optical Materials | Large third-order optical nonlinearity of conjugated polymers. | Optical switching, data storage. |

This compound in Advanced Chemical Biology Tools Development

The field of chemical biology relies on the development of novel chemical tools to probe and manipulate biological systems. nih.gov Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is a cornerstone of this field. researchgate.net The diacetylene functionality of this compound makes it a prime candidate for use in one of the most powerful bioorthogonal reactions: the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, often referred to as "click chemistry". nih.govmdpi.com

This compound could be utilized as a chemical reporter or probe to study various biological processes. For instance, it could be metabolically incorporated into cellular structures or used to label specific biomolecules. The terminal alkyne can then be selectively reacted with an azide-containing tag (e.g., a fluorescent dye, a biotin affinity tag, or a drug molecule) to enable visualization, isolation, or targeted delivery. The long lipid chain suggests its potential as a probe for studying lipid metabolism, membrane dynamics, or protein-lipid interactions.

| Application | Methodology | Biological Question Addressed |

|---|---|---|

| Bioimaging | Click chemistry with a fluorescent azide. | Localization and tracking of lipid-modified proteins or cellular membranes. |

| Proteomics | Click chemistry with a biotin-azide for affinity purification. | Identification of proteins that interact with specific lipids or are lipid-modified. |

| Targeted Drug Delivery | Incorporation into a carrier system with subsequent click-based attachment of a therapeutic agent. | Site-specific delivery of drugs to targeted cells or tissues. |

Unexplored Biological Activities and Mechanistic Hypotheses for this compound in vitro

To date, the specific biological activities of this compound have not been extensively investigated. However, its structure as a long-chain fatty amide suggests several plausible hypotheses for its potential biological effects that warrant in vitro exploration.

Modulation of Lipid Signaling Pathways: Long-chain fatty amides are known to play roles in various signaling pathways. It is conceivable that this compound could interact with enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH) or cyclooxygenases, potentially modulating their activity.

Interaction with Membrane Proteins: The long hydrophobic tail could facilitate insertion into cellular membranes, where it might interact with and modulate the function of membrane-bound proteins, such as ion channels or G-protein coupled receptors.

Pro-apoptotic or Anti-proliferative Effects: Certain synthetic lipids and fatty acid derivatives have been shown to induce apoptosis or inhibit cell proliferation in cancer cell lines. The unique diacetylene functionality could confer novel cytotoxic or cytostatic properties.

Mechanistic studies would be crucial to understand how this compound exerts its effects. nih.gov Initial in vitro screening in various cell-based assays could reveal its primary biological targets and pathways of action.

Addressing Research Gaps and Future Challenges in this compound Research

The most significant research gap for this compound is the lack of fundamental studies characterizing its physicochemical and biological properties. Future research should systematically address the following:

Synthesis and Characterization: Optimization of synthetic routes to produce the compound in high purity and yield is a necessary first step. Thorough characterization of its physical properties, including its self-assembly behavior in aqueous environments, is also critical.

Polymerization Studies: A detailed investigation of the polymerization kinetics and the properties of the resulting polydiacetylene materials is needed to guide the development of sensor and optical applications.

Biocompatibility and Toxicity: For any biological application, a comprehensive evaluation of the compound's cytotoxicity and biocompatibility is essential.

Elucidation of Biological Activity: A systematic screening of the compound's effects on various cell lines and in different biological assays is required to identify any potential therapeutic or research applications.

A key challenge will be to move from the potential applications inferred from its structure to demonstrated functionality through rigorous experimental validation.

Integration of this compound Research with Systems Biology and High-Throughput Screening Approaches

Modern biological research increasingly relies on systems-level approaches and high-throughput screening (HTS) to unravel complex biological processes. nih.govnih.gov These methodologies could significantly accelerate the exploration of this compound's potential.

High-Throughput Screening (HTS): HTS platforms can be employed to rapidly screen large libraries of compounds for biological activity. nih.govnih.gov In the context of this compound, HTS could be used to:

Identify novel biological activities by testing the compound against a wide array of cellular and biochemical assays.

Discover small molecules that modulate the properties of polydiacetylene materials derived from this compound, leading to new sensor designs.

Systems Biology: A systems biology approach, which integrates experimental data with computational modeling, can provide a holistic understanding of how this compound affects biological systems. nih.gov For example, if HTS identifies a specific cellular response to the compound, transcriptomic, proteomic, and metabolomic analyses could be performed to identify the global changes in gene expression, protein levels, and metabolite concentrations. This data can then be used to construct network models that predict the compound's mechanism of action.

The integration of these advanced approaches will be instrumental in unlocking the full potential of this compound and paving the way for its application in materials science, chemical biology, and potentially, therapeutics.

Conclusion: Synthesis of Research Findings and Outlook on N 2 Aminoethyl Tricosa 2,4 Diynamide

Summary of Key Academic Contributions and Discoveries Pertaining to N-(2-Aminoethyl)tricosa-2,4-diynamide

A comprehensive review of academic literature did not yield any specific contributions or discoveries directly focused on this compound. Research on related long-chain fatty acid amides and diynes provides a general context, but no papers were identified that specifically synthesize, characterize, or evaluate the biological or chemical properties of this particular compound. Therefore, a summary of key academic work is not possible at this time.

Enduring Significance and Prospective Impact of this compound in Scientific Inquiry

Given the lack of available research, the enduring significance and prospective impact of this compound in scientific inquiry remain purely speculative. The structural features of the molecule, namely the long hydrocarbon chain, the diyne functionality, and the aminoethylamide group, suggest potential for investigation in materials science (e.g., polymer synthesis) or as a bioactive lipid. However, without empirical data, any discussion of its potential impact would be unfounded. The absence of this compound from the mainstream of scientific research indicates that its potential has yet to be explored or recognized by the scientific community.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.